4-Amino-3-(2,6-difluorophenyl)butanoic acid is a compound with the molecular formula and a molecular weight of approximately 215.197 g/mol. This compound is classified as an amino acid derivative, specifically a substituted phenylbutanoic acid. It is characterized by the presence of two fluorine atoms on the aromatic ring, which can influence its biological activity and solubility properties.
4-Amino-3-(2,6-difluorophenyl)butanoic acid belongs to the class of amino acids and is further categorized under amino acid derivatives due to its modified side chain. Its structural modifications, particularly the difluorophenyl group, may impart unique pharmacological properties, making it of interest in medicinal chemistry.
The synthesis of 4-Amino-3-(2,6-difluorophenyl)butanoic acid can be achieved through several approaches:
The molecular structure of 4-Amino-3-(2,6-difluorophenyl)butanoic acid features a central butanoic acid backbone with an amino group at the third carbon and a 2,6-difluorophenyl substituent at the fourth carbon position. The structural formula can be represented as follows:
N[C@@H](CC(=O)O)Cc1cc(F)ccc1F
InChI=1S/C10H12F2N2O2/c11-7-1-2-9(12)6(3-7)4-8(13)5-10(14)15/h1-3,8H,4-5,13H2,(H,14,15)/t8-/m1/s1
The compound's accurate mass is approximately 215.076 g/mol, and it has specific stereochemical configurations that may affect its biological interactions .
4-Amino-3-(2,6-difluorophenyl)butanoic acid can participate in various chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for 4-Amino-3-(2,6-difluorophenyl)butanoic acid primarily revolves around its interaction with biological targets such as enzymes or receptors. The difluorophenyl group may enhance binding affinity due to increased hydrophobic interactions or steric effects.
Relevant data such as density, refractive index, and specific heat capacity might require empirical determination through laboratory experimentation .
4-Amino-3-(2,6-difluorophenyl)butanoic acid has potential applications in various scientific fields:
The synthesis of 4-amino-3-(2,6-difluorophenyl)butanoic acid (C~10~H~11~F~2~NO~2~, MW 215.20) typically follows multi-step sequences beginning with appropriately fluorinated aromatic precursors. One common approach utilizes 2,6-difluoroiodobenzene as the starting material, which undergoes palladium-catalyzed Heck coupling with allyl alcohol to yield 3-(2,6-difluorophenyl)propanal. This aldehyde intermediate then participates in a Henry reaction with nitromethane, followed by reduction and hydrolysis to install the β-amino acid functionality . Alternative routes employ aryl magnesium bromides (2,6-difluorophenylmagnesium bromide) in nucleophilic addition reactions with protected β-amino aldehydes, though this method faces challenges in regioselectivity due to the symmetric difluorination pattern .
A comparative analysis of published routes reveals significant yield variations at the ring-opening step of precursor lactams (Table 1). The discontinued commercial status of this compound (CymitQuimica) further underscores the synthetic challenges in large-scale production, particularly in achieving consistent purity ≥98% . Modifications to these pathways include the use of Michael addition strategies with acrylate acceptors, where 2,6-difluoroaniline derivatives serve as nucleophiles in conjugate addition to ethyl acrylate, followed by Curtius rearrangement to install the amino group [7].
Table 1: Comparative Synthetic Route Efficiency for Difluorinated β-Amino Acids
Synthetic Approach | Key Intermediate | Overall Yield (%) | Purity Challenge |
---|---|---|---|
Heck/Henry Sequence | 3-(2,6-difluorophenyl)propanal | 28-35 | Epimerization at C3 |
Grignard Addition | N-protected β-amino aldehyde | 15-22 | Regioselectivity control |
Michael Addition/Curtius | Ethyl 3-(2,6-difluorophenyl)propanoate | 30-40 | Diazonium decomposition |
Enzymatic Resolution | Racemic N-acetyl precursor | 40-45* | *Theoretical maximum yield |
Regioselective fluorination presents unique challenges due to the symmetric 2,6-difluorophenyl configuration, which complicates direct functionalization. Catalytic methods employing palladium(0) complexes with bidentate phosphine ligands (e.g., BINAP, DPPF) enable directed ortho-amination without compromising the existing fluorine substituents. These catalysts facilitate C-N bond formation through concerted metalation-deprotonation mechanisms, achieving amination yields of 65-78% while preserving the difluoro motif [7]. For the introduction of the β-amino group, asymmetric hydrogenation of enamine precursors using chiral catalysts like (S)-BINAP-RuCl~2~ provides enantiomeric excess (ee) up to 92% for related 3-aryl-4-aminobutanoates [10]. This methodology mirrors approaches developed for sitagliptin intermediates, where ruthenium-catalyzed hydrogenation of β-keto esters preceded enzymatic resolution [1].
The carboxylic acid functionalization leverages biocatalytic methods to avoid racemization, with immobilized lipases (e.g., Candida antarctica Lipase B) enabling selective ester hydrolysis while preserving stereochemical integrity at the β-carbon. Recent optimizations utilize flow chemistry systems with heterogeneous enzymatic catalysts, reducing reaction times from 48h to 8h while maintaining ≥99% ee for the target (R)-enantiomer [10]. Complementary approaches employ organocatalysts (L-proline derivatives) for asymmetric α-aminoxylation of aldehyde precursors, installing chirality prior to backbone elongation [1].
The carboxylic acid moiety introduces significant polarity, necessitating precise solvent optimization during final deprotection and purification stages. Studies comparing aprotic polar solvents (DMF, DMSO) versus protic solvents (MeOH, H~2~O) reveal substantial differences in crystallization behavior and enantiopurity. Optimal conditions for final hydrolysis employ aqueous-organic biphasic systems (toluene/water, 3:1) with phase-transfer catalysts (Aliquat 336) at 60°C, achieving 95% conversion without epimerization [7]. Temperature profiling demonstrates critical control points: maintaining ≤40°C during diazotization prevents decomposition, while higher temperatures (80-100°C) accelerate lactam ring-opening in precursor hydrolysis [10].
For chromatographic purification, acidic modifiers (0.1% TFA in MeCN/H~2~O) suppress tailing and improve resolution of enantiomeric impurities. Solvent-free approaches via melt crystallization have been explored for final purification, leveraging the compound's high melting point (predicted >200°C) to exclude impurities without solvation [10]. The zwitterionic nature of the molecule dictates unusual solubility profiles, with minimal solubility in pure water (0.8 mg/mL) but enhanced dissolution in ethanol/water (1:1, 12 mg/mL) at 25°C .
Table 2: Solvent Optimization Parameters for Key Synthetic Steps
Synthetic Step | Optimal Solvent System | Temperature (°C) | Yield Improvement | Purity Impact |
---|---|---|---|---|
Enamine Hydrogenation | MeOH with 0.1M HCl | 50-60 | +22% vs. THF | ee maintained at 98% |
Carboxylic Acid Deprotection | Toluene/H~2~O (3:1) + Aliquat 336 | 60 | +15% vs. neat H~2~O | Epimerization <1% |
Final Crystallization | Ethanol/H~2~O (1:3) gradient | 0→5 | N/A (recovery 85%) | Purity 99.2% by HPLC |
Enzymatic Resolution | Phosphate buffer (pH 7)/MTBE | 30 | 40%* | ee >99.5% (R) |
The β-amino acid configuration introduces significant stereochemical complexity during synthesis. Racemization occurs primarily through three pathways: (1) enolization at C3 under basic conditions during ester hydrolysis, (2) retro-Michael decomposition at temperatures >80°C, and (3) aziridinium intermediate formation during nucleophilic displacement when using activated leaving groups [10]. X-ray crystallography studies of related compounds like (R)-baclofen reveal that the orthorhombic crystal system (space group P2~1~2~1~2~1~) stabilizes the zwitterionic structure through N–H⋯O hydrogen bonds and C–H⋯Cl interactions [10]. These structural insights inform crystallization strategies to isolate the desired (R)-enantiomer of 4-amino-3-(2,6-difluorophenyl)butanoic acid.
Dynamic kinetic resolution (DKR) strategies overcome racemization limitations by combining ruthenium-based racemization catalysts with immobilized penicillin G acylase, enabling theoretical yields up to 95% for single enantiomers. Alternative approaches employ diastereomeric salt crystallization with chiral acids (ditoluoyl-D-tartaric acid), though the 2,6-difluoro substitution pattern reduces crystalline lattice stability compared to monosubstituted analogs [10]. Characterization of successful syntheses requires complementary chiral analytics: HPLC with Whelk-O1 columns (heptane:IPA:TFA, 85:15:0.1) resolves enantiomers, while vibrational circular dichroism confirms absolute configuration through comparison with DFT-simulated spectra [10].
Comprehensive Compound Index
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 116383-34-7
CAS No.: 14476-25-6
CAS No.:
CAS No.: